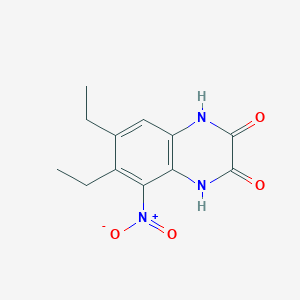
3-Phenyl-2-thiophenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-2-thiophenamine is a heterocyclic compound that features a thiophene ring substituted with an amino group at the second position and a phenyl group at the third position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Synthetic Routes and Reaction Conditions:
Gewald Reaction: This method involves the condensation of an α-methylene carbonyl compound, an α-cyano ester, and sulfur.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as the sulfurizing agent.
Fiesselmann Synthesis: This method involves the condensation of ynones or ynoates with 2-mercapto acetate.
Industrial Production Methods: Industrial production of this compound often involves the Gewald reaction due to its efficiency and scalability. The reaction is typically carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 5-position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated and nitrated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-2-thiophenamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Phenyl-2-thiophenamine involves its interaction with various molecular targets and pathways:
Anti-inflammatory Activity: The compound inhibits cyclooxygenase and lipoxygenase enzymes, reducing the production of pro-inflammatory mediators.
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways.
Vergleich Mit ähnlichen Verbindungen
3-Phenyl-2-thiophenamine can be compared with other thiophene derivatives:
2-Aminothiophene: Similar in structure but lacks the phenyl group, which affects its electronic properties and reactivity.
3-Phenylthiophene: Lacks the amino group, which reduces its biological activity compared to this compound.
2,3-Diphenylthiophene: Contains an additional phenyl group, which increases its steric hindrance and affects its reactivity.
Uniqueness: this compound is unique due to the presence of both amino and phenyl groups, which confer distinct electronic properties and biological activities .
Eigenschaften
CAS-Nummer |
183676-86-0 |
|---|---|
Molekularformel |
C10H9NS |
Molekulargewicht |
175.25 g/mol |
IUPAC-Name |
3-phenylthiophen-2-amine |
InChI |
InChI=1S/C10H9NS/c11-10-9(6-7-12-10)8-4-2-1-3-5-8/h1-7H,11H2 |
InChI-Schlüssel |
AFZWJZAKURZWSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(SC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methyl-pyrrolo[2,3-c]pyridin-1-ylamine](/img/structure/B8291020.png)


![Diethyl 2-[(3-methylisothiazol-5-ylamino)methylene]malonate](/img/structure/B8291037.png)





![5-[(3-Phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8291061.png)

![3-[6-(4-Trifluoromethoxy-phenylamino)-pyrimidin-4-yl]-benzoic acid](/img/structure/B8291080.png)
